N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
“N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Thiadiazole Formation: The thiadiazole ring is synthesized separately through the reaction of appropriate precursors such as thiosemicarbazide and methyl isothiocyanate.
Coupling Reaction: The brominated aromatic compound is then coupled with the thiadiazole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Enzyme Inhibition: Possible applications as an enzyme inhibitor in biochemical studies.
Antimicrobial Activity: The compound may exhibit antimicrobial properties against certain bacterial or fungal strains.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Polymer Industry: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- N-(4-fluoro-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Comparison
Compared to its chloro and fluoro analogs, “N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide” may exhibit different reactivity and biological activity due to the presence of the bromine atom, which is larger and more polarizable than chlorine and fluorine. This can influence the compound’s binding affinity to biological targets and its overall chemical stability.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-7-5-9(3-4-10(7)13)14-11(17)6-18-12-16-15-8(2)19-12/h3-5H,6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESCDADUBUYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(S2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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